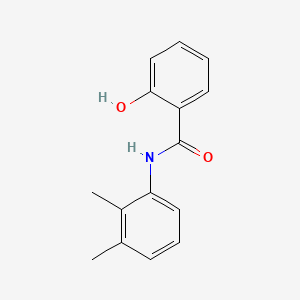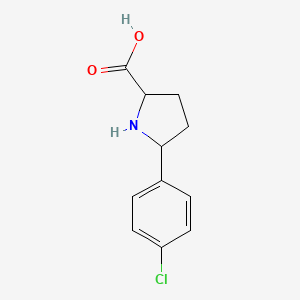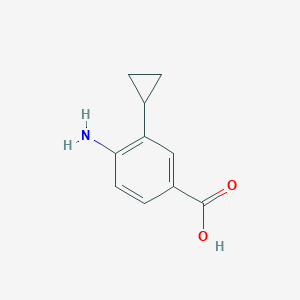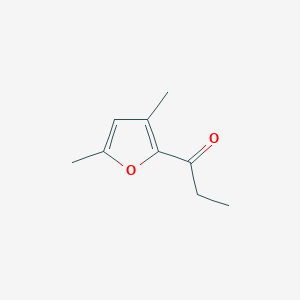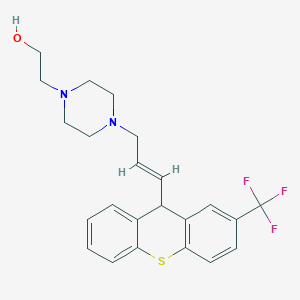![molecular formula C13H17N B3330880 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] CAS No. 757240-71-4](/img/structure/B3330880.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Descripción general
Descripción
3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]: is a spiro compound that features a unique structural motif where a naphthalene ring is fused to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is known to impart unique biological activities, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, derivatives of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] are studied for their potential to act as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and advanced composites. Its structural properties can enhance the mechanical and thermal stability of these materials .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can result in selective inhibition or activation of these targets. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
- 3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione
- 3,4-Dihydro-2H-spiro[benzofuran-1,3’-pyrrolidine]
- 3,4-Dihydro-2H-spiro[indoline-1,3’-pyrrolidine]
Uniqueness: 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is unique due to its specific spiro fusion between a naphthalene and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to other spiro compounds.
Propiedades
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOIXBLPQERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


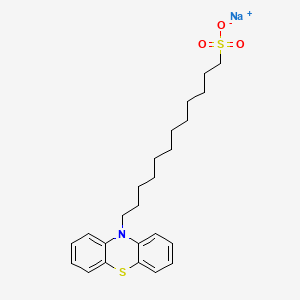
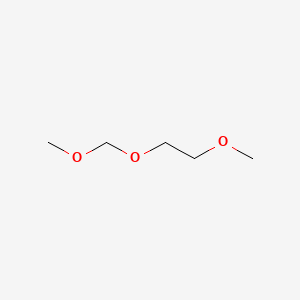
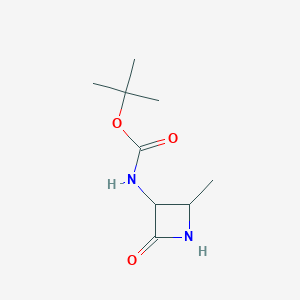
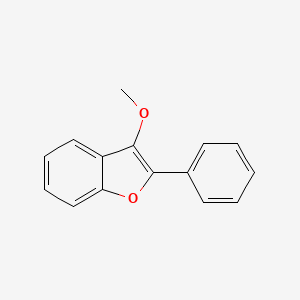
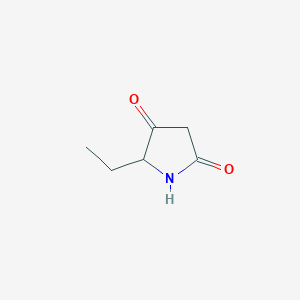
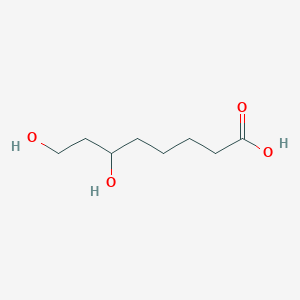

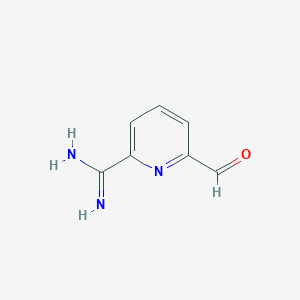
![(R)-Methyl 2-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-3-(1H-indol-3-yl)propanoate](/img/structure/B3330837.png)
